molecular formula C11H13N7O4 B11066828 2-[5-(1H-imidazol-1-yl)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone

2-[5-(1H-imidazol-1-yl)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone

Cat. No.: B11066828
M. Wt: 307.27 g/mol
InChI Key: ALIQPOWZLXMBFJ-UHFFFAOYSA-N
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Description

2-[5-(1H-IMIDAZOL-1-YL)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1H-IMIDAZOL-1-YL)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE typically involves multi-step reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the triazole and morpholine groups . The reaction conditions often require the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The process may also incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[5-(1H-IMIDAZOL-1-YL)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The imidazole and triazole rings can participate in nucleophilic substitution reactions.

    Cyclization: The compound can form additional heterocyclic structures through cyclization reactions.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation, nickel catalysts for cyclization, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the imidazole or triazole rings.

Scientific Research Applications

2-[5-(1H-IMIDAZOL-1-YL)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(1H-IMIDAZOL-1-YL)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE involves its interaction with specific molecular targets. The imidazole and triazole rings can bind to metal ions or enzyme active sites, modulating their activity. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-(1H-IMIDAZOL-1-YL)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE apart is its combination of three distinct heterocyclic moieties, which confer a unique set of chemical properties and potential applications. This multi-functional nature makes it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C11H13N7O4

Molecular Weight

307.27 g/mol

IUPAC Name

2-(5-imidazol-1-yl-3-nitro-1,2,4-triazol-1-yl)-1-morpholin-4-ylethanone

InChI

InChI=1S/C11H13N7O4/c19-9(15-3-5-22-6-4-15)7-17-11(16-2-1-12-8-16)13-10(14-17)18(20)21/h1-2,8H,3-7H2

InChI Key

ALIQPOWZLXMBFJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C(=NC(=N2)[N+](=O)[O-])N3C=CN=C3

Origin of Product

United States

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